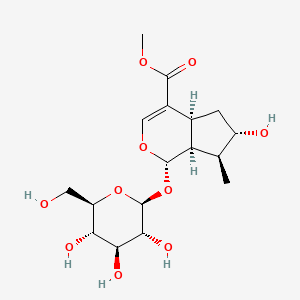
8-Epiloganin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Epiloganin is a naturally occurring iridoid glycoside that can be isolated from the plant Castilleja rubra . This compound has garnered attention due to its notable anti-inflammatory properties, which are attributed to its ability to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method of obtaining 8-Epiloganin is through extraction from Castilleja rubra . Detailed synthetic routes for this compound are not extensively documented, suggesting that natural extraction remains the predominant method.
Industrial Production Methods: Industrial production of this compound involves the cultivation of Castilleja rubra, followed by extraction and purification processes. The extraction typically involves solvent extraction methods, where the plant material is processed to isolate the iridoid glycosides .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Epiloganin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: The specific reagents and conditions for these reactions are not well-documented in the literature. general reagents for oxidation might include oxidizing agents like potassium permanganate, while reducing agents could include sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield different oxidized derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
8-Epiloganin has a wide range of applications in scientific research, including:
Chemistry: It serves as a model compound for studying iridoid glycosides and their chemical properties.
Industry: The compound’s natural origin and bioactivity make it a candidate for developing natural anti-inflammatory agents.
Wirkmechanismus
The anti-inflammatory effects of 8-Epiloganin are primarily mediated through the downregulation of nuclear factor-κB (NF-κB) activity . This pathway is crucial for the expression of various pro-inflammatory cytokines. By inhibiting NF-κB, this compound reduces the production of tumor necrosis factor-α and interleukin-1β, thereby mitigating inflammation .
Vergleich Mit ähnlichen Verbindungen
Mussaenoside: Another iridoid glycoside with similar anti-inflammatory properties.
5-O-Caffeoylshikimic Acid: A compound isolated from the same plant with comparable bioactivity.
Uniqueness: 8-Epiloganin stands out due to its specific inhibition of NF-κB and its potent anti-inflammatory effects. While similar compounds like mussaenoside and 5-O-caffeoylshikimic acid also exhibit anti-inflammatory properties, this compound’s unique molecular structure and specific pathway inhibition make it a compound of significant interest in scientific research .
Eigenschaften
Molekularformel |
C17H26O10 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
methyl (1S,4aS,6S,7S,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,9-14,16-22H,3-4H2,1-2H3/t6-,7-,9+,10-,11-,12-,13+,14-,16+,17+/m1/s1 |
InChI-Schlüssel |
AMBQHHVBBHTQBF-OZIIXKNCSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Kanonische SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


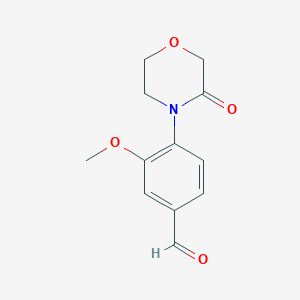
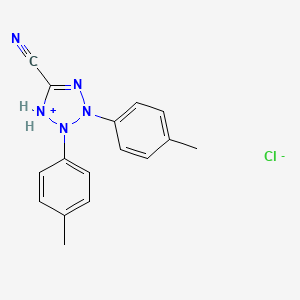
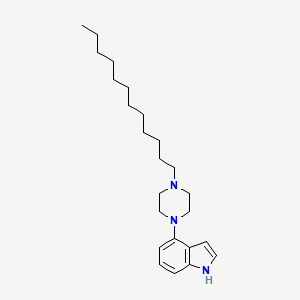
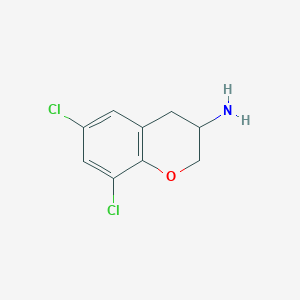
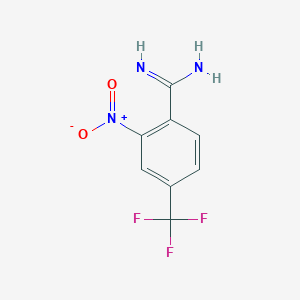
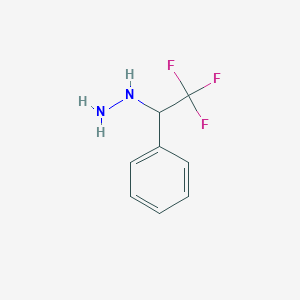
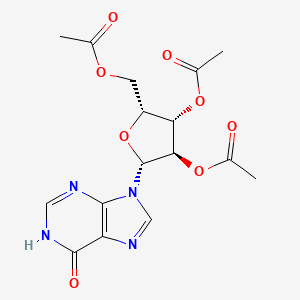

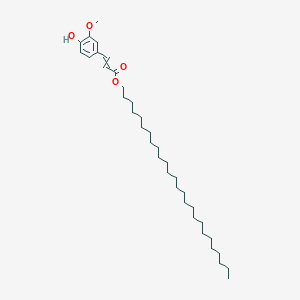
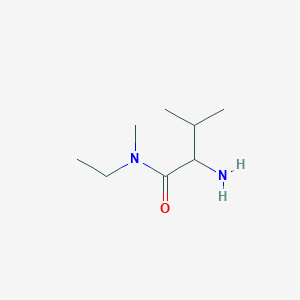
![(16-Benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl) acetate](/img/structure/B12435494.png)
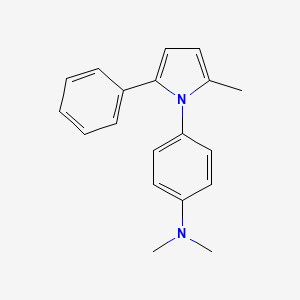
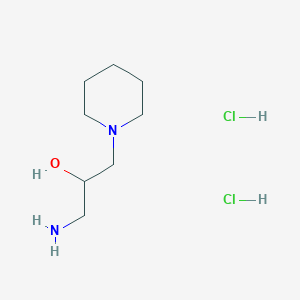
![5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12435527.png)
